1-Methoxy-2-(2-methylcyclopentyl)benzene
Description
1-Methoxy-2-(2-methylcyclopentyl)benzene is an aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position and a 2-methylcyclopentyl substituent at the 2-position of the benzene ring. The methylcyclopentyl group introduces steric bulk and weak electron-donating inductive effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.
Properties
CAS No. |
55631-68-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-2-(2-methylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10-6-5-8-11(10)12-7-3-4-9-13(12)14-2/h3-4,7,9-11H,5-6,8H2,1-2H3 |
InChI Key |
AVRJCTYGCQEWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxy-2-(2-methylcyclopentyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, methanol, and 2-methylcyclopentanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as sulfuric acid or aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
1-Methoxy-2-(2-methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring or the cyclopentyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydroxide or potassium tert-butoxide can replace the methoxy group with other nucleophiles.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(2-methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying the interactions of aromatic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, 1-Methoxy-2-(2-methylcyclopentyl)benzene is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(2-methylcyclopentyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation. The exact pathways and targets are subject to ongoing research to elucidate its full range of biological activities.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
